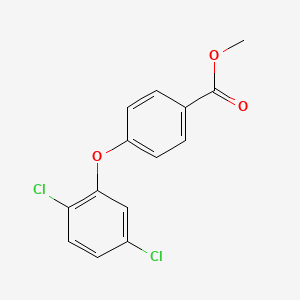
1-Methyl-5-(3-(trifluoromethyl)phenyl)-1H-pyrrole-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-5-[3-(trifluoromethyl)phenyl]pyrrole-2-carboxylic acid is a heterocyclic compound featuring a pyrrole ring substituted with a trifluoromethyl group and a carboxylic acid group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-methyl-5-[3-(trifluoromethyl)phenyl]pyrrole-2-carboxylic acid typically involves the condensation of a carboxylic acid with a substituted amine, followed by cyclization to form the pyrrole ring. For instance, the condensation of a carboxylic acid moiety with 2,4,4-trimethoxybutan-1-amine under reflux conditions, followed by acid-mediated cyclization, can yield the desired pyrrole derivative .
Industrial Production Methods: Industrial production methods for this compound may involve continuous flow processes to ensure high yield and purity. Functionalization of the 5-position can be achieved by lithiation in flow, followed by trapping with electrophiles . This method allows for precise control over reaction conditions and minimizes the risk of side reactions.
Análisis De Reacciones Químicas
Types of Reactions: 1-Methyl-5-[3-(trifluoromethyl)phenyl]pyrrole-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: Electrophilic substitution reactions can introduce new functional groups onto the pyrrole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃) can be employed under acidic conditions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Introduction of halogen or nitro groups onto the pyrrole ring.
Aplicaciones Científicas De Investigación
1-Methyl-5-[3-(trifluoromethyl)phenyl]pyrrole-2-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its potential therapeutic applications, including anti-inflammatory and antitumor activities.
Mecanismo De Acción
The mechanism of action of 1-methyl-5-[3-(trifluoromethyl)phenyl]pyrrole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property enables the compound to interact with intracellular targets, such as enzymes and receptors, thereby modulating their activity and exerting its biological effects .
Comparación Con Compuestos Similares
- 1-Methyl-3-(trifluoromethyl)pyrrole-2-carboxylic acid
- 5-Hydroxy-1-methyl-3-(trifluoromethyl)pyrrole
Comparison: 1-Methyl-5-[3-(trifluoromethyl)phenyl]pyrrole-2-carboxylic acid is unique due to the presence of both a trifluoromethyl group and a carboxylic acid group on the pyrrole ring. This combination imparts distinct chemical properties, such as increased stability and enhanced biological activity, compared to similar compounds .
Propiedades
Fórmula molecular |
C13H10F3NO2 |
|---|---|
Peso molecular |
269.22 g/mol |
Nombre IUPAC |
1-methyl-5-[3-(trifluoromethyl)phenyl]pyrrole-2-carboxylic acid |
InChI |
InChI=1S/C13H10F3NO2/c1-17-10(5-6-11(17)12(18)19)8-3-2-4-9(7-8)13(14,15)16/h2-7H,1H3,(H,18,19) |
Clave InChI |
LRQZQGWRTMRBBX-UHFFFAOYSA-N |
SMILES canónico |
CN1C(=CC=C1C(=O)O)C2=CC(=CC=C2)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 5-(3,4-dimethoxyphenyl)-2-[(3,4-dimethoxyphenyl)methylene]-7-methyl-3-ox o-4,5-dihydro-1,3-thiazolidino[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12124161.png)
![Benzonitrile, 4-[amino(5-chloro-2-benzofuranyl)methyl]-](/img/structure/B12124162.png)


![2-amino-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylic acid](/img/structure/B12124172.png)

![1-Propanone, 1-[1,1'-biphenyl]-4-yl-3-(dimethylamino)-](/img/structure/B12124191.png)

![1,5-Dimethyl-6-oxa-3-thiabicyclo[3.1.0]hexane 3,3-dioxide](/img/structure/B12124201.png)
![{[3-(Tert-butyl)-4-methoxyphenyl]sulfonyl}(4-fluorophenyl)amine](/img/structure/B12124208.png)

![{[2-Methoxy-4-methyl-5-(methylethyl)phenyl]sulfonyl}indoline](/img/structure/B12124222.png)

![3-(4-Ethoxyphenyl)-2-[(4-ethoxyphenyl)imino]-5-(2-oxo-2-phenylethyl)-1,3-thiazolidin-4-one](/img/structure/B12124233.png)
